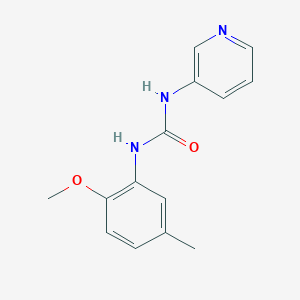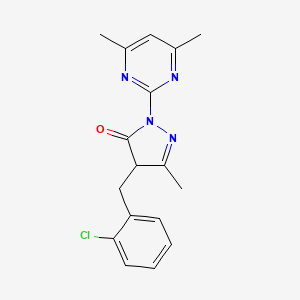
1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea is an organic compound with the molecular formula C15H17N3O2 It is a urea derivative that features both a methoxy-substituted phenyl ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 3-aminopyridine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
化学反応の分析
Types of Reactions
1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-5-methylphenyl)-3-pyridin-3-ylurea.
Reduction: Formation of 1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylamine.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The exact mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea is not well-documented. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyridine groups may play a role in binding to these targets, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea
- 1-(2-Methoxy-5-methylphenyl)-3-phenylurea
- 1-(2-Methoxy-5-methylphenyl)-3-pyridin-2-ylurea
Uniqueness
1-(2-Methoxy-5-methylphenyl)-3-pyridin-3-ylurea is unique due to the presence of both a methoxy-substituted phenyl ring and a pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-5-6-13(19-2)12(8-10)17-14(18)16-11-4-3-7-15-9-11/h3-9H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUFURGKUJPOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(morpholin-4-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-3-furamide](/img/structure/B5351975.png)
![(2-ethoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5351982.png)

![6-(5-chloro-2-methoxyphenyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5352000.png)
![3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5352005.png)
![4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5352024.png)
![4-{[2-(3-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5352031.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5352033.png)
![5-amino-3-(4-methoxyphenyl)-4,8-dimethyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5352038.png)
![4-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5352044.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5352053.png)
![2-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5352057.png)
![4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5352062.png)
